molecular formula C25H25NO5 B11381779 N-(4-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-(4-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B11381779
M. Wt: 419.5 g/mol
InChI Key: LGHBYYNKIPTFDM-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic furochromene derivative characterized by a 2,3,5-trimethyl-substituted furochromenone core linked to a 4-methoxybenzyl group via a propanamide chain. This article compares its structural and functional attributes with similar compounds, emphasizing substituent effects on physicochemical properties and biological activity.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO5/c1-14-16(3)30-22-12-23-21(11-20(14)22)15(2)19(25(28)31-23)9-10-24(27)26-13-17-5-7-18(29-4)8-6-17/h5-8,11-12H,9-10,13H2,1-4H3,(H,26,27)

InChI Key

LGHBYYNKIPTFDM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC4=CC=C(C=C4)OC)C)C

Origin of Product

United States

Biological Activity

N-(4-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C24H23NO5
  • Molecular Weight: 405.44 g/mol
  • CAS Number: 853900-53-5

The compound features a furochromene core, which is known for its diverse biological activities including antioxidant, anti-inflammatory, and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research indicates that compounds with furochromene structures exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. The presence of methoxy groups in the structure enhances electron donation capabilities, contributing to their antioxidant potential .

2. Anti-inflammatory Effects

Furochromenes have been studied for their ability to inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies show that derivatives of furochromenes can effectively inhibit COX-2 and LOX-15 activities, which are crucial in inflammatory pathways .

3. Anticancer Properties

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. In particular, compounds with similar structures have demonstrated activity against breast cancer (MCF-7) cells and other types of cancer in MTT assays. The IC50 values reported for related furochromene derivatives range from 10 to 30 µM .

The mechanisms through which this compound exhibits its biological effects are multifaceted:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammation and cancer progression by competing with substrate binding or altering enzyme conformation.
  • Molecular Interactions: Molecular docking studies have shown that the compound forms hydrogen bonds with residues in target proteins, enhancing binding affinity and biological activity .

Case Studies

Several studies have focused on the biological evaluation of furochromene derivatives:

  • Study on Antioxidant Activity:
    • A study evaluated various furochromene derivatives for their ability to scavenge free radicals using DPPH assays. The results indicated that the presence of methoxy groups significantly improved radical scavenging activity compared to non-substituted analogs.
  • Cytotoxicity Assessment:
    • A series of related compounds were tested against MCF-7 cancer cells. The most potent derivatives showed IC50 values ranging from 10 to 30 µM, indicating promising anticancer potential.
  • Enzyme Inhibition Studies:
    • Compounds structurally similar to this compound were assessed for their inhibitory effects on COX and LOX enzymes. Results demonstrated moderate inhibition with IC50 values indicating effective anti-inflammatory properties.

Scientific Research Applications

The compound has been investigated for its diverse biological activities, including:

  • Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has shown effectiveness against Gram-positive and Gram-negative bacteria as well as some fungi.

    Case Study : In vitro tests demonstrated that N-(4-methoxybenzyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide inhibited the growth of Mycobacterium smegmatis with a maximum inhibition zone of 16 mm. This suggests its potential use in developing new antimicrobial agents .
  • Neuroprotective Effects : The compound has been studied for its neuroprotective capabilities, particularly in models of neurodegeneration.

    Case Study : In SH-SY5Y cells exposed to glutamate-induced toxicity, treatment with the compound resulted in a significant reduction in cell death compared to untreated controls. The mechanism appears to involve enhanced activity of antioxidant enzymes such as superoxide dismutase and catalase .
  • Anti-inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting pathways like NF-kB signaling.

    Case Study : In a model assessing inflammation induced by lipopolysaccharides (LPS), administration of the compound significantly reduced pro-inflammatory cytokine levels .

Therapeutic Applications

Given its biological activities, this compound holds potential therapeutic applications in:

  • Infectious Diseases : Its antimicrobial properties suggest it could be developed into a treatment for bacterial infections resistant to current antibiotics.
  • Neurodegenerative Disorders : The neuroprotective effects indicate possible applications in conditions such as Alzheimer's disease or Parkinson's disease, where oxidative stress plays a significant role.
  • Inflammatory Conditions : The anti-inflammatory properties may allow for development as a treatment for chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell TypeObserved EffectReference
AntimicrobialMycobacterium smegmatisInhibition zone of 16 mm
NeuroprotectiveSH-SY5Y CellsReduced cell death
Anti-inflammatoryLPS-induced inflammationDecreased cytokine levels

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s key structural features include:

  • Furochromen core : 2,3,5-trimethyl-7-oxo substitution.
  • Side chain : Propanamide linked to a 4-methoxybenzyl group.

Comparisons with analogs (Table 1) highlight critical differences in substituents and their implications:

Table 1: Structural and Functional Comparison of Furochromene Derivatives
Compound Name (Source) Benzyl Substituent Furochromen Substitution Molecular Weight* Key Interactions/Activity (Source)
Target Compound 4-methoxy 2,3,5-trimethyl ~437.5 g/mol Hypothetical H-bonding (methoxy group)
NFP (ZINC08764437) Imidazol-4-yl ethyl 3,5-dimethyl ~421.5 g/mol Binds Cathepsin L catalytic triad (Cys25, Met161, Asp162)
858749-39-0 4-methyl 2,3,5-trimethyl ~421.5 g/mol Unknown; methyl group may enhance lipophilicity
853900-00-2 Benzyl (H) 2,3,5,9-tetramethyl ~435.5 g/mol Steric hindrance (additional 9-methyl)

*Molecular weights estimated based on structural formulas.

Impact of Substituents on Properties and Activity

Benzyl Group Modifications
  • Bulkier than 4-methyl or unsubstituted benzyl groups, which may slightly reduce membrane permeability.
  • 4-Methylbenzyl (858749-39-0) :

    • The methyl (–CH₃) group enhances lipophilicity, favoring passive diffusion across membranes but possibly reducing specificity.
  • Unsubstituted Benzyl (853900-00-2) :

    • Minimal steric hindrance but lacks polar interactions, likely reducing binding affinity compared to methoxy/methyl analogs.
Furochromen Core Modifications
  • 3,5-Dimethyl (NFP) :

    • Fewer methyl groups may reduce steric hindrance, allowing deeper penetration into active sites (e.g., Cathepsin L).
  • 2,3,5,9-Tetramethyl (853900-00-2) :

    • The 9-methyl group introduces steric clashes, likely diminishing binding efficacy compared to the target compound.

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